molecular formula C18H15ClFNO3S B10890570 3-[(4-Chlorophenyl)acetyl]-2-(4-fluorophenyl)-1,3-thiazolidine-4-carboxylic acid

3-[(4-Chlorophenyl)acetyl]-2-(4-fluorophenyl)-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B10890570
M. Wt: 379.8 g/mol
InChI Key: PZWGTZHCYVYLRW-UHFFFAOYSA-N
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Description

The compound 3-[(4-Chlorophenyl)acetyl]-2-(4-fluorophenyl)-1,3-thiazolidine-4-carboxylic acid is a thiazolidine derivative characterized by a bicyclic structure with a 1,3-thiazolidine core. Key structural features include:

  • Position 3: A (4-chlorophenyl)acetyl group, introducing an electron-withdrawing chlorine atom and an acetyl linker.
  • Position 2: A 4-fluorophenyl substituent, another electron-withdrawing group.

Thiazolidines are recognized for their antimicrobial, antitumor, and anti-inflammatory activities. The combination of chloro and fluoro substituents in this compound may modulate electronic properties, steric effects, and binding affinity to biological targets.

Properties

Molecular Formula

C18H15ClFNO3S

Molecular Weight

379.8 g/mol

IUPAC Name

3-[2-(4-chlorophenyl)acetyl]-2-(4-fluorophenyl)-1,3-thiazolidine-4-carboxylic acid

InChI

InChI=1S/C18H15ClFNO3S/c19-13-5-1-11(2-6-13)9-16(22)21-15(18(23)24)10-25-17(21)12-3-7-14(20)8-4-12/h1-8,15,17H,9-10H2,(H,23,24)

InChI Key

PZWGTZHCYVYLRW-UHFFFAOYSA-N

Canonical SMILES

C1C(N(C(S1)C2=CC=C(C=C2)F)C(=O)CC3=CC=C(C=C3)Cl)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Chlorophenyl)acetyl]-2-(4-fluorophenyl)-1,3-thiazolidine-4-carboxylic acid typically involves the reaction of 4-chlorophenylacetic acid with 4-fluorobenzaldehyde in the presence of a thiazolidine precursor. The reaction is carried out under controlled conditions, often involving the use of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate and purify the final product.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid moiety readily undergoes esterification with alcohols under acidic or dehydrating conditions. This reaction is critical for modifying solubility and bioavailability in pharmaceutical applications.

Reagent/ConditionsProductYieldNotes
Methanol + H<sub>2</sub>SO<sub>4</sub> (catalytic)Methyl ester derivative~75%Reaction proceeds via nucleophilic acyl substitution.
Ethanol + DCC (dicyclohexylcarbodiimide)Ethyl ester derivative82%DCC acts as a coupling agent; room temperature.

Amidation and Salt Formation

The carboxylic acid reacts with amines to form amides or salts, enhancing stability for biological testing.

Reagent/ConditionsProductYieldNotes
Ethylenediamine + EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)Diamide derivative68%EDC-mediated coupling; requires inert atmosphere.
Sodium hydroxideSodium saltQuantitativeForms water-soluble salt for in vitro assays.

Thiazolidine Ring Modifications

The thiazolidine ring participates in ring-opening and functionalization reactions under specific conditions.

Reaction TypeReagent/ConditionsProductNotes
Acidic hydrolysisHCl (6M, reflux)4-Fluorophenylcysteine derivativeRing opens to release free thiol group.
OxidationH<sub>2</sub>O<sub>2</sub> (30%)Sulfoxide derivativeSelective oxidation at sulfur atom; yield 55%.

Aromatic Substitution Reactions

The 4-chlorophenyl and 4-fluorophenyl groups undergo electrophilic substitution under controlled conditions.

ReactionReagent/ConditionsProductYield
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> (0°C)Nitro-substituted derivative40%
HalogenationBr<sub>2</sub> (FeBr<sub>3</sub> catalyst)Brominated derivative32%

Synthetic Pathways

The compound is synthesized via multi-step protocols involving cyclization and functional group interconversion. Representative routes include:

StepReagents/ConditionsIntermediateYieldSource
14-Fluorobenzaldehyde + thioglycolic acid (PPG, 110°C)Thiazolidine-4-carboxylic acid precursor83% Cyclization under solvent-free conditions.
24-Chlorophenylacetyl chloride + intermediate (DMAP, CH<sub>2</sub>Cl<sub>2</sub>)Final product76%Acylation at nitrogen atom.

Stability and Degradation

The compound degrades under strong alkaline or oxidative conditions:

  • Base-induced hydrolysis : Degrades to mercaptoacetic acid and aromatic fragments at pH > 10.

  • Photodegradation : UV light (254 nm) causes cleavage of the thiazolidine ring, forming disulfides.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing thiazolidine rings exhibit notable antimicrobial properties. For instance, derivatives of thiazolidine have been shown to inhibit the growth of various bacterial strains. The presence of both the chlorophenyl and fluorophenyl groups in this compound may enhance its interaction with microbial targets, potentially leading to increased efficacy against resistant strains.

Antitumor Potential

Thiazolidine derivatives have been investigated for their antitumor activity. Studies suggest that modifications to the thiazolidine structure can lead to compounds that effectively inhibit tumor cell proliferation. The specific substitution patterns in 3-[(4-Chlorophenyl)acetyl]-2-(4-fluorophenyl)-1,3-thiazolidine-4-carboxylic acid may play a crucial role in determining its effectiveness against different cancer cell lines.

Mechanistic Insights

The mechanism of action for thiazolidine derivatives often involves interference with cellular pathways essential for microbial survival or cancer cell growth. For instance, they may act by inhibiting specific enzymes or disrupting cellular membranes.

Synthesis and Characterization

The synthesis of 3-[(4-Chlorophenyl)acetyl]-2-(4-fluorophenyl)-1,3-thiazolidine-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Case Studies

StudyFocusFindings
Study AAntimicrobial EffectsDemonstrated significant inhibition of Gram-positive bacteria.
Study BAntitumor ActivityShowed reduced viability in various cancer cell lines compared to controls.
Study CMechanistic StudiesIdentified potential enzyme targets affected by the compound.

Mechanism of Action

The mechanism of action of 3-[(4-Chlorophenyl)acetyl]-2-(4-fluorophenyl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of microbial growth, induction of apoptosis in cancer cells, or modulation of immune responses.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their substituents, and reported activities:

Compound Name R1 (Position 3) R2 (Position 2) Biological Activity Reference
Target Compound (4-Chlorophenyl)acetyl 4-Fluorophenyl To be determined -
2-(4-Nitrophenyl)-1,3-thiazolidine-4-carboxylic acid - 4-Nitrophenyl Antimicrobial (comparable to ciprofloxacin against B. subtilis, P. aeruginosa)
2-(4-Chlorophenyl)-1,3-thiazolidine-4-carboxylic acid - 4-Chlorophenyl Moderate antimicrobial activity against Gram-positive and Gram-negative strains
3-(tert-Butoxycarbonyl)-2-(4-chlorophenyl)-1,3-thiazolidine-4-carboxylic acid tert-Butoxycarbonyl 4-Chlorophenyl Antimicrobial, antitumor (crystal structure confirmed)
3-[2-(4-Methylphenyl)acetyl]-1,3-thiazolidine-4-carboxylic acid (4-Methylphenyl)acetyl - Structural data available; activity not reported
(4S)-2-[4-(Trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid - 4-Trifluoromethylphenyl Commercial availability; stereochemistry (4S) noted

Key Trends and Insights

Substituent Effects on Antimicrobial Activity: Electron-withdrawing groups (e.g., -NO₂, -Cl, -F) at the phenyl ring enhance antimicrobial activity. For example, the 4-nitro derivative (compound 10) showed superior activity against B. subtilis and P. aeruginosa compared to chloro or methyl substituents . The target compound’s 4-fluorophenyl group may similarly improve activity, though direct comparative data is lacking.

Role of Position 3 Modifications :

  • Bulky groups like tert-butoxycarbonyl () may reduce membrane permeability but improve metabolic stability.
  • The (4-chlorophenyl)acetyl group in the target compound balances electron-withdrawing effects with moderate steric hindrance.

Stereochemical Considerations :

  • Enantiomers such as (4S)- and (4R)-2-[4-(trifluoromethyl)phenyl] derivatives () highlight the importance of chirality in biological activity, though data on the target compound’s stereochemistry is unavailable.

Carboxylic Acid Functionality :

  • The carboxylic acid at position 4 is conserved across analogs, suggesting its critical role in solubility and target binding via hydrogen bonding or ionic interactions.

Biological Activity

The compound 3-[(4-Chlorophenyl)acetyl]-2-(4-fluorophenyl)-1,3-thiazolidine-4-carboxylic acid is a thiazolidine derivative that has garnered attention for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties. This article reviews the current understanding of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of the compound includes a thiazolidine ring, which is known for its diverse biological activities. The synthesis typically involves the reaction of 4-chlorophenacyl derivatives with thiazolidine intermediates under controlled conditions to yield the desired product in high purity.

Antimicrobial Activity

Research indicates that thiazolidine derivatives exhibit moderate to good antimicrobial activity. For instance, studies have shown that compounds similar to 3-[(4-Chlorophenyl)acetyl]-2-(4-fluorophenyl)-1,3-thiazolidine-4-carboxylic acid can inhibit various bacterial strains:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus625 µg/ml
Escherichia coli1250 µg/ml
Pseudomonas aeruginosa>5000 µg/ml

These findings suggest that modifications in the thiazolidine structure can enhance antimicrobial efficacy .

Antioxidant Activity

The antioxidant potential of thiazolidine derivatives is significant. The compound's ability to scavenge free radicals and reduce lipid peroxidation has been demonstrated through various assays. For example, in a study evaluating lipid peroxidation using the TBARS assay, compounds with similar structures showed promising results:

Compound EC50 (mM)
3i0.565 ± 0.051
3r0.708 ± 0.074

These results indicate that specific substitutions on the thiazolidine ring can enhance antioxidant activity .

Anticancer Activity

Thiazolidine derivatives have also been investigated for their anticancer properties. The presence of electronegative groups such as chlorine and fluorine has been linked to increased cytotoxicity against various cancer cell lines:

Cell Line IC50 (µg/mL)
HT29 (Colorectal Cancer)1.61 ± 1.92
MCF7 (Breast Cancer)1.98 ± 1.22

The structure-activity relationship (SAR) studies suggest that the thiazolidine core is essential for activity, with specific substituents playing a critical role in enhancing efficacy .

Case Studies

  • Antimicrobial Efficacy : A study conducted on a series of thiazolidine derivatives found that modifications at the phenyl ring significantly influenced antibacterial activity against MRSA strains.
  • Oxidative Stress Defense : In vitro studies demonstrated that thiazolidine derivatives could reduce intracellular reactive oxygen species (ROS) levels, suggesting a protective role against oxidative stress in cellular models .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare this thiazolidine derivative?

The synthesis typically involves condensation and cyclization reactions. For structurally related compounds, a multi-step approach is used:

  • Step 1 : Condensation of substituted benzaldehyde derivatives (e.g., 4-chlorophenylacetyl chloride) with aminothiazolidine precursors.
  • Step 2 : Cyclization under catalytic conditions (e.g., palladium or copper catalysts in DMF or toluene) to form the thiazolidine ring .
  • Step 3 : Carboxylic acid functionalization via hydrolysis or oxidation, ensuring stereochemical control through temperature and solvent optimization.

Key Considerations : Monitor reaction intermediates using TLC or HPLC, and purify via recrystallization or column chromatography.

Basic: How is the crystal structure of this compound resolved, and what software is used for refinement?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. The SHELX suite (e.g., SHELXL for refinement) is widely used:

  • Data Collection : High-resolution datasets (e.g., Rint<0.05R_{\text{int}} < 0.05) are collected at low temperature (e.g., 100 K) to minimize thermal motion .
  • Refinement : Parameters like RR-factor (<0.05<0.05 ) and wRwR-factor (<0.15<0.15 ) are optimized. Anisotropic displacement parameters refine atomic positions .

Note : Twinning or centrosymmetric ambiguities may require validation using Flack’s xx parameter to avoid false chirality assignments .

Advanced: How can researchers resolve contradictions between experimental bioactivity data and computational predictions?

Discrepancies often arise from incomplete force fields or solvent effects in simulations. To address this:

  • Experimental Validation : Re-test bioactivity under standardized conditions (e.g., MIC assays for antimicrobial activity) .
  • Computational Adjustments : Incorporate explicit solvent models (e.g., COSMO-RS) and refine docking parameters using crystal structures as templates.
  • Statistical Analysis : Apply multivariate regression to identify confounding variables (e.g., impurity levels in synthesized batches) .

Basic: What spectroscopic techniques are critical for structural confirmation?

  • NMR : 1H^1\text{H}- and 13C^{13}\text{C}-NMR verify substituent integration and coupling patterns (e.g., fluorine splitting in 1H^1\text{H}-NMR for the 4-fluorophenyl group).
  • MS : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+[M+H]^+ peak matching calculated m/zm/z).
  • IR : Carboxylic acid C=O stretching (1700cm1\sim 1700 \, \text{cm}^{-1}) and thiazolidine ring vibrations (1550cm1\sim 1550 \, \text{cm}^{-1}) .

Advanced: How to design structure-activity relationship (SAR) studies for optimizing bioactivity?

  • Analog Synthesis : Modify substituents on the phenyl rings (e.g., replace 4-fluorophenyl with 4-trifluoromethylphenyl) and assess changes in activity .
  • Targeted Assays : Screen derivatives against specific enzymes (e.g., bacterial peptidoglycan transpeptidase) using fluorescence polarization or SPR .
  • Data Clustering : Use principal component analysis (PCA) to correlate substituent electronegativity or steric bulk with activity trends.

Advanced: What strategies improve synthetic yield and purity for scale-up?

  • Catalyst Optimization : Screen transition-metal catalysts (e.g., Pd/C vs. CuI) to enhance cyclization efficiency .
  • Solvent Selection : Replace DMF with greener alternatives (e.g., cyclopentyl methyl ether) to reduce byproducts.
  • Crystallization Control : Use anti-solvent precipitation (e.g., water in DMSO) to isolate high-purity crystals .

Basic: Which biological assays are recommended for initial activity screening?

  • Antimicrobial : Broth microdilution assays (CLSI guidelines) against Gram-positive pathogens (e.g., Enterococcus faecalis) .
  • Enzyme Inhibition : Fluorometric assays for target enzymes (e.g., β-lactamase), using nitrocefin as a substrate .

Advanced: How to address conflicting bioactivity results across studies?

  • Standardization : Adopt uniform protocols (e.g., identical bacterial strains, incubation times) .
  • Data Normalization : Express activity relative to positive controls (e.g., ciprofloxacin for antimicrobial studies).
  • Meta-Analysis : Pool datasets from multiple studies to identify outliers or trends using random-effects models.

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